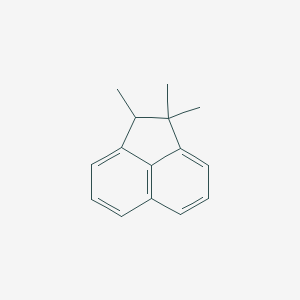
1,1,2-Trimethyl-1,2-dihydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Trimethyl-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon It is a derivative of acenaphthylene, characterized by the addition of three methyl groups and the reduction of one of its double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trimethyl-1,2-dihydroacenaphthylene typically involves the alkylation of acenaphthylene. One common method is the Friedel-Crafts alkylation, where acenaphthylene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,1,2-Trimethyl-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, removing double bonds.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Results in fully hydrogenated hydrocarbons.
Substitution: Yields halogenated or nitrated derivatives.
Scientific Research Applications
1,1,2-Trimethyl-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism by which 1,1,2-Trimethyl-1,2-dihydroacenaphthylene exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pathways involved can include signal transduction cascades, leading to various cellular responses. Detailed studies are required to elucidate the specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Acenaphthene: A parent compound with similar structural features but lacking the additional methyl groups.
1,1,6-Trimethyl-1,2-dihydronaphthalene: Another polycyclic aromatic hydrocarbon with a different substitution pattern.
Uniqueness
1,1,2-Trimethyl-1,2-dihydroacenaphthylene is unique due to its specific methylation pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
60826-69-9 |
|---|---|
Molecular Formula |
C15H16 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1,2,2-trimethyl-1H-acenaphthylene |
InChI |
InChI=1S/C15H16/c1-10-12-8-4-6-11-7-5-9-13(14(11)12)15(10,2)3/h4-10H,1-3H3 |
InChI Key |
RLJSQRBJMKKHLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC=CC3=C2C(=CC=C3)C1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















